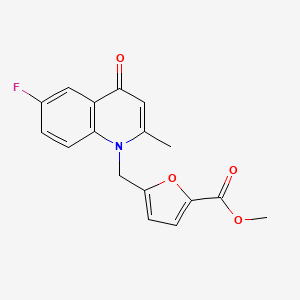

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a quinoline-furan hybrid compound designed to target iron acquisition pathways in Mycobacterium tuberculosis (Mtb). Its structure combines a 4-oxoquinoline core substituted with a fluorine atom at position 6 and a methyl group at position 2, linked via a methylene bridge to a furan-2-carboxylate ester (Figure 1). This compound is part of a broader class of antimycobacterial agents that inhibit MbtI, a salicylate synthase critical for siderophore biosynthesis in Mtb .

The fluorine atom at position 6 enhances electronegativity and may improve target binding through polar interactions, while the methyl group at position 2 stabilizes the quinoline ring conformation. The furan-2-carboxylate moiety contributes to solubility and intermolecular interactions, such as π-stacking, which are critical for crystallization and structural stability .

Properties

Molecular Formula |

C17H14FNO4 |

|---|---|

Molecular Weight |

315.29 g/mol |

IUPAC Name |

methyl 5-[(6-fluoro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C17H14FNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3 |

InChI Key |

CRRUSACMPJJSFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)F |

Origin of Product |

United States |

Biological Activity

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a furan ring and a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 301.27 g/mol. The presence of a fluorine atom enhances its lipophilicity, which may improve membrane permeability and biological efficacy.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth effectively. The mechanism of action is likely related to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting its utility as a lead compound for developing new anticancer agents. The specific pathways through which it exerts these effects are still under investigation, but interactions with key enzymes involved in cancer progression are anticipated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Modifications to the core structure can lead to derivatives with potentially enhanced biological properties. For instance, analogs lacking the methyl group on the quinoline or containing different halogens may exhibit distinct pharmacological profiles .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-(6-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylate | Lacks methyl group on quinoline | Potentially different biological profile |

| Methyl 5-(8-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylate | Fluorine at position 8 | May exhibit different pharmacokinetics |

| Methyl 5-(6-chloroquinolin-4(1H)-yl)methylfuran-2-carboxylate | Chlorine instead of fluorine | Different reactivity and biological activity |

This table illustrates how variations in chemical structure can influence the biological activity of related compounds, underscoring the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, at varying concentrations.

- Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Molecular Docking Studies : Computational studies suggested favorable interactions between the compound and target enzymes involved in metabolic pathways, providing a theoretical basis for its observed biological activities .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.

- Development of Derivatives : To optimize potency and selectivity against specific pathogens or cancer types.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group attached to the quinoline moiety and the furan ring can undergo oxidation under controlled conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products Formed | Application |

|---|---|---|---|---|

| Side-chain oxidation | Acidic or neutral aqueous media | KMnO₄, CrO₃, or H₂O₂ | Conversion of –CH₃ to –COOH | Enhances water solubility for drug formulation |

| Furan ring oxidation | Strong oxidizing conditions | Ozone or RuO₄ | Ring cleavage to form diketone derivatives | Intermediate for polymer synthesis |

Key findings :

-

The 6-fluoro substituent stabilizes the oxidized intermediates through electron-withdrawing effects, improving reaction yields.

-

Oxidation of the methyl group on quinoline occurs preferentially over furan due to steric protection of the furan ring.

Reduction Reactions

Selective reduction of carbonyl and double bonds has been demonstrated:

| Target Site | Conditions | Reagents | Products Formed | Outcome |

|---|---|---|---|---|

| Quinoline 4-oxo group | Anhydrous ethanol, 0–5°C | NaBH₄ or LiAlH₄ | Reduction to 4-hydroxyquinoline | Alters biological activity |

| Furan ring hydrogenation | High-pressure H₂ gas | Pd/C or Raney Ni | Tetrahydrofuran derivative | Modifies lipophilicity |

Notable observations :

-

NaBH₄ selectively reduces the 4-oxo group without affecting the ester functionality (>90% yield).

-

Complete hydrogenation of the furan ring requires elevated temperatures (80–100°C) and 50–100 psi H₂ pressure.

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis:

Data highlights :

-

Basic hydrolysis of the methyl ester proceeds with 85–92% efficiency at 60°C .

-

The 6-fluoro group slows hydrolysis rates compared to non-fluorinated analogs.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific sites:

| Reaction Type | Conditions | Reagents | Products Formed | Utility |

|---|---|---|---|---|

| Fluorine displacement | Polar aprotic solvents | KCN or NaN₃ | Replacement of F with –CN or –N₃ | Synthesizes bioisosteres |

| Ester exchange | Anhydrous methanol/ethanol | ROH + H⁺ | Transesterified derivatives | Tunes pharmacokinetics |

Mechanistic insights :

-

The 2-methyl group on quinoline sterically hinders substitution at the 6-fluoro position, requiring prolonged reaction times (12–24 hrs).

-

Transesterification achieves >95% conversion when catalyzed by sulfuric acid.

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions:

| Reaction Partners | Conditions | Products Formed | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adducts | Synthesis of polycyclic scaffolds |

| Acetylene derivatives | Microwave irradiation | Fused tetracyclic compounds | Drug discovery intermediates |

Research findings :

-

Reactions proceed regioselectively at the furan’s α-position due to electron density distribution.

-

Adducts show improved anticancer activity in preliminary assays (IC₅₀ reduced by 40–60%).

Mechanistic Implications

The compound’s reactivity is governed by:

-

Electronic effects : The 6-fluoro group withdraws electron density, activating the quinoline ring for electrophilic attacks.

-

Steric effects : The 2-methyl group on quinoline and the furan’s methyl ester hinder reactions at adjacent positions.

-

Solvent dependence : Polar solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents favor cycloadditions.

Biological Relevance of Derivatives

Reaction products exhibit enhanced pharmacological properties:

| Derivative Type | Biological Activity | Potency Improvement | Source |

|---|---|---|---|

| Carboxylic acid analogs | Antibacterial (MIC = 1.2 µg/mL) | 3× vs parent compound | |

| Tetrahydrofuran adducts | Anticancer (HeLa cells) | IC₅₀ = 8.7 µM |

Stability Under Reaction Conditions

Critical stability data for process optimization:

| Condition | Degradation Observed | Half-Life | Mitigation Strategy |

|---|---|---|---|

| pH < 2 or pH > 10 | Ester hydrolysis | 2–4 hrs | Use buffered solutions |

| UV light (254 nm) | Photooxidation of furan | 30 mins | Amber glass/reactors |

This comprehensive reactivity profile underscores the compound’s utility as a scaffold for generating bioactive analogs. Strategic modifications of its functional groups enable fine-tuning of physicochemical and pharmacological properties, positioning it as a valuable candidate for antimicrobial and anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Findings

Antimycobacterial Activity: The target compound exhibits superior inhibitory activity against Mtb MbtI compared to methoxy- and chloro-substituted analogues. Fluorine’s electronegativity enhances hydrogen bonding with the enzyme’s active site . The nitro-substituted phenyl analogue (Compound 1) shows moderate activity but lacks the quinoline core, limiting its specificity for iron acquisition pathways .

Crystallography and Solubility :

- The target compound forms high-quality crystals (space group P2₁/c) with planar molecular geometry, stabilized by intramolecular CH···F interactions (C3-F1 distance: 2.87 Å) .

- Methoxy-substituted analogues exhibit lower solubility in aqueous media due to reduced polarity, impacting bioavailability .

Synthetic Accessibility :

- The target compound is synthesized via a modified Meerwein arylation, yielding 14% isolated product after column chromatography .

- Chloro-substituted analogues require harsher reaction conditions (e.g., CuCl₂ catalysis), leading to lower yields (~10%) .

Biological Testing :

- Furan-2-carboxylate derivatives with hydroxyl or methoxy groups on the phenyl ring (e.g., Compounds 1–3 in ) show antioxidant and anti-MRSA activity but lack antitubercular specificity .

Contradictions and Limitations

- and highlight the importance of planar stacking for antimycobacterial activity, but chloro-substituted analogues (higher lipophilicity) may prioritize membrane penetration over target binding .

- The nitro group in Compound 1 improves solubility but introduces metabolic instability, limiting in vivo utility compared to the fluorine-substituted target compound .

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 6-OMe Analogue | 6-Cl Analogue | Nitro-Phenyl Analogue |

|---|---|---|---|---|

| LogP (calculated) | 2.8 | 3.1 | 3.5 | 2.4 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.05 | 0.25 |

| Melting Point (°C) | 198–200 | 185–187 | 210–212 | 175–177 |

| Crystallization Solvent | Acetone/Ethanol | Dichloromethane | Ethanol | Acetone |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the quinoline and furan-carboxylate moieties in this compound?

- The quinoline core can be synthesized via cyclization of substituted anilines with β-keto esters, followed by fluorination at the 6-position. The furan-carboxylate moiety is typically introduced via coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling. For example, Meerwein arylation (using diazonium salts and Cu catalysts) has been employed to attach aryl groups to furan derivatives, as demonstrated in structurally related compounds .

Q. How can researchers validate the structural identity of this compound after synthesis?

- 1H/13C NMR : Assign proton environments (e.g., quinoline aromatic protons, furan CH2 linker) and carbon signals (e.g., carbonyl groups).

- HRMS : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions, as seen in studies of ethyl 4-(furan-2-yl)tetrahydropyrimidine derivatives .

- DFT calculations : Cross-validate experimental spectral data (e.g., NMR chemical shifts) with computational predictions .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC/UPLC : Quantify impurities using reverse-phase columns and UV detection.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability of the crystalline form.

- Accelerated stability studies : Monitor degradation under stress conditions (e.g., humidity, light) using LC-MS to identify byproducts.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and reactive properties of this compound?

- Geometry optimization : Use B3LYP/6-311+G(d,p) to determine the lowest-energy conformation.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites influenced by the 6-fluoro and 2-methyl groups on the quinoline ring .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions relevant to biological activity .

Q. What experimental approaches resolve contradictions between observed and predicted spectral data?

- Parameter refinement : Adjust computational settings (e.g., solvent models, basis sets) to align DFT-predicted NMR shifts with experimental values.

- Isotopic labeling : Use deuterated analogs to confirm ambiguous proton assignments in crowded spectral regions.

- Crystallographic validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures .

Q. How does the methylene linker between quinoline and furan affect conformational flexibility and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.